

Application Notes: CRISPR/Cas9-Mediated Knockout of CCR7 for Functional Studies

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Compound of Interest

Compound Name: CCR7 Ligand 1

Cat. No.: B2820829

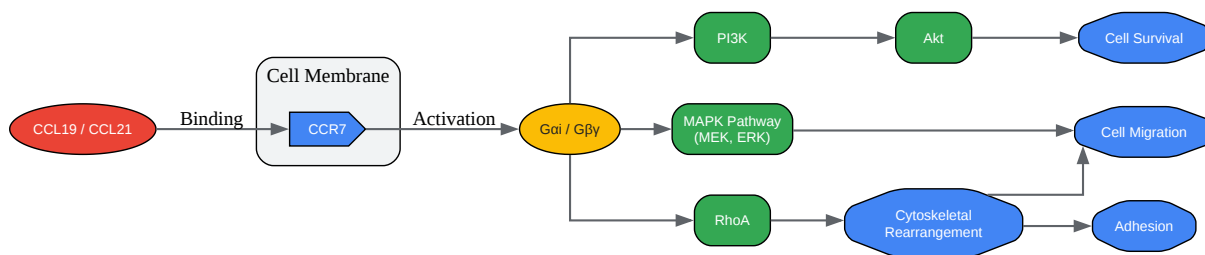
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Introduction

The C-C chemokine receptor 7 (CCR7) is a G protein-coupled receptor that plays a pivotal role in the immune system and in cancer biology.^{[1][2][3]} Its primary function is to direct the migration of immune cells, such as T cells and dendritic cells, to secondary lymphoid organs where immune responses are initiated.^{[1][4]} The ligands for CCR7 are the chemokines CCL19 and CCL21. The interaction between CCR7 and its ligands triggers a cascade of intracellular signaling pathways that regulate cell migration, adhesion, and survival. Given its central role in immune cell trafficking and its involvement in cancer metastasis, CCR7 is a significant target for functional studies and therapeutic development. The CRISPR/Cas9 system offers a powerful tool for creating precise gene knockouts, enabling researchers to investigate the functional consequences of CCR7 ablation in various cell types. These application notes provide detailed protocols for the CRISPR/Cas9-mediated knockout of CCR7 and subsequent functional analyses.

CCR7 Signaling Pathways

CCR7 signaling is initiated by the binding of its ligands, CCL19 or CCL21. This binding induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The subsequent dissociation of G protein subunits triggers multiple downstream signaling cascades, including the PI3K/Akt, MAPK, and RhoA pathways, which collectively orchestrate cellular responses such as chemotaxis, survival, and cytoskeletal rearrangement.



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CCR7 Signaling Pathway

Experimental Protocols

The following protocols provide a framework for the successful knockout of CCR7 and the subsequent functional analysis of the edited cells.

Protocol 1: sgRNA Design and Validation

Effective gene knockout starts with the design of highly specific and efficient single guide RNAs (sgRNAs).

1.1. sgRNA Design:

- Utilize online design tools such as CRISPOR or the Broad Institute's GPP sgRNA Designer.
- Input the coding sequence (CDS) of the target gene (CCR7).
- Select sgRNAs that target early exons to maximize the probability of generating a loss-of-function mutation.
- Choose multiple sgRNA sequences with high on-target scores and low off-target scores to minimize unintended edits. It is recommended to order at least two gRNA constructs per gene to increase the chances of a successful knockout. Using two gRNAs targeting sequences in close proximity can significantly increase the indel rate.

1.2. sgRNA Cloning:

- Synthesize the designed sgRNA sequences as DNA oligonucleotides.
- Clone the oligonucleotides into a suitable sgRNA expression vector. Many vectors also co-express Cas9, providing an "all-in-one" system.

1.3. sgRNA Validation (Optional but Recommended):

- Transfect a cell line with the sgRNA/Cas9 plasmids.
- After 48-72 hours, harvest genomic DNA.
- Amplify the target region by PCR.
- Use a mismatch cleavage assay (e.g., T7 Endonuclease I assay) or Sanger sequencing to detect insertions and deletions (indels), which indicate cutting efficiency.

Protocol 2: CRISPR/Cas9 Delivery

The choice of delivery method depends on the cell type being targeted. Lentiviral transduction is highly efficient for a wide range of cells, including primary cells and hard-to-transfect lines.

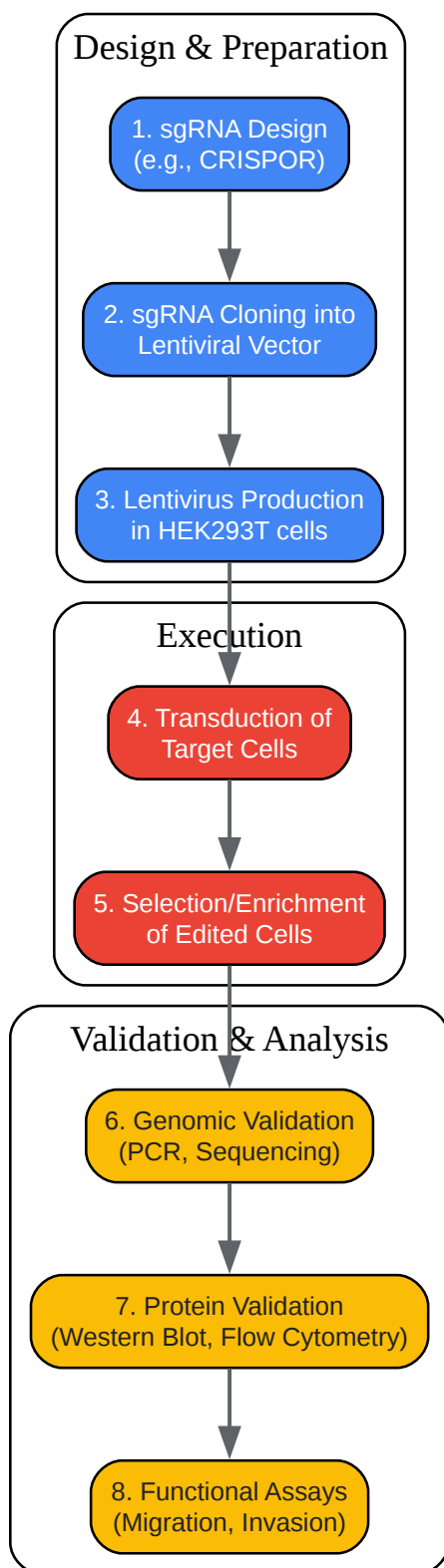
2.1. Lentivirus Production:

- Co-transfect HEK293T cells with the sgRNA/Cas9 lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).
- Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
- Concentrate the virus if necessary.

2.2. Lentiviral Transduction:

- Plate the target cells at an appropriate density.
- Add the lentiviral supernatant to the cells in the presence of polybrene (to enhance transduction efficiency).

- Incubate for 24-48 hours.
- Replace the virus-containing medium with fresh medium.
- Select for transduced cells using the appropriate antibiotic or by sorting for a fluorescent marker if present on the vector.



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CRISPR/Cas9 Knockout Workflow

Protocol 3: Validation of CCR7 Knockout

It is crucial to validate the knockout at both the genomic and protein levels.

3.1. Genomic Validation:

- Isolate genomic DNA from the selected cell population.
- PCR amplify the region of the CCR7 gene targeted by the sgRNA.
- Analyze the PCR products by Sanger sequencing to confirm the presence of indels.

3.2. Protein Level Validation:

- Western Blot: Lyse the cells and perform a Western blot using an antibody specific for CCR7. A successful knockout will show a significant reduction or complete absence of the CCR7 protein band.
- Flow Cytometry: Stain the cells with a fluorescently labeled antibody against CCR7. Analyze the cells by flow cytometry to quantify the percentage of cells that no longer express CCR7 on their surface.

Protocol 4: Functional Assays

Once the CCR7 knockout is confirmed, various functional assays can be performed to assess the impact of its absence.

4.1. Cell Migration Assay (Transwell Assay):

- Seed the CCR7 knockout and control cells in the upper chamber of a Transwell insert.
- Add a chemoattractant (CCL19 or CCL21) to the lower chamber.
- Incubate for a suitable period (e.g., 2-4 hours).
- Quantify the number of cells that have migrated to the lower chamber. This can be done by staining and counting the cells on the underside of the insert or by using a fluorescent dye and measuring the fluorescence in the lower chamber.

4.2. Cell Invasion Assay:

- This assay is similar to the migration assay, but the Transwell insert is coated with a layer of Matrigel to mimic the extracellular matrix.
- This assay assesses the ability of cells to degrade the matrix and invade, a key process in cancer metastasis.

4.3. Adhesion Assay:

- Coat a 96-well plate with an appropriate substrate (e.g., fibronectin or ICAM-1).
- Seed the CCR7 knockout and control cells in the wells.
- Allow the cells to adhere for a specific time.
- Wash away non-adherent cells.
- Quantify the number of adherent cells, for example, by using a crystal violet staining assay.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from functional assays comparing wild-type (WT) and CCR7 knockout (KO) cells.

Assay	Cell Type	Wild-Type (WT)	CCR7 Knockout (KO)	Fold Change (KO vs. WT)
Migration towards CCL21 (100 ng/mL)	T Cells	50,000 migrated cells	5,000 migrated cells	0.1
Invasion towards CCL21 (100 ng/mL)	Breast Cancer Cells	25,000 invaded cells	2,500 invaded cells	0.1
Adhesion to ICAM-1	Dendritic Cells	80% adherent cells	40% adherent cells	0.5
In vivo tumor growth	Oral Squamous Carcinoma Cells	1500 mm ³ tumor volume	500 mm ³ tumor volume	0.33

Note: The data presented in this table are for illustrative purposes and will vary depending on the specific cell type and experimental conditions. A study on oral squamous cell carcinoma showed that CCR7 gene knockout can significantly inhibit tumor growth.

Conclusion

The CRISPR/Cas9 system provides a robust and efficient method for knocking out CCR7 to study its function in various biological contexts. The protocols outlined above offer a comprehensive guide for researchers to successfully generate CCR7 knockout cell lines and perform subsequent functional analyses. Careful design of sgRNAs, efficient delivery of CRISPR/Cas9 components, and thorough validation of the knockout are critical for obtaining reliable and reproducible results. The functional assays described will enable a deeper understanding of the role of CCR7 in immune cell trafficking, cancer progression, and other physiological and pathological processes.

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